molecular formula C9H7NO6S B3831234 2-[(carboxymethyl)thio]-5-nitrobenzoic acid CAS No. 26759-50-2

2-[(carboxymethyl)thio]-5-nitrobenzoic acid

Cat. No.: B3831234
CAS No.: 26759-50-2
M. Wt: 257.22 g/mol
InChI Key: OHUNNGBOLPPURJ-UHFFFAOYSA-N
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Description

Contextualizing the Compound within Nitrobenzoic Acid Chemistry

Nitrobenzoic acids are derivatives of benzoic acid distinguished by the presence of one or more nitro (-NO₂) groups on the benzene (B151609) ring. fishersci.com These compounds are crystalline solids and are significantly more acidic than benzoic acid itself, a property attributed to the strong electron-withdrawing nature of the nitro group. britannica.com The position of the nitro group relative to the carboxylic acid group defines the specific isomer—ortho (2-), meta (3-), or para (4-nitrobenzoic acid)—each with distinct physical and chemical properties.

2-[(carboxymethyl)thio]-5-nitrobenzoic acid is a disubstituted derivative of benzoic acid, placing it within this chemical class. Specifically, it is a derivative of 2-thio-5-nitrobenzoic acid. The core structure is a benzoic acid molecule with a nitro group at the 5-position and a carboxymethylthio group [-S-CH₂-COOH] at the 2-position. The presence of two acidic functional groups (the carboxylic acid on the benzene ring and the one on the carboxymethyl group) and the electron-withdrawing nitro group defines its chemical character and reactivity.

Comparison of Nitrobenzoic Acid Isomers
Property2-Nitrobenzoic acid3-Nitrobenzoic acid4-Nitrobenzoic acid
Molar Mass (g/mol)167.12167.12167.12
Melting Point (°C)148140-142237-240
Acidity (pKa)2.223.443.41

Historical Development and Early Academic Investigations Pertaining to Thioether-Substituted Benzoic Acids

The study of organosulfur compounds, which include thioethers, has a rich history dating back to the 19th century. tandfonline.comtandfonline.com The analogy between sulfur and oxygen compounds was recognized early on, with the development of the type theory in chemistry. tandfonline.com The first simple thioethers, dimethyl sulfide (B99878) and diethyl sulfide, were prepared and characterized in 1840 by Henri Victor Regnault through the reaction of chloroalkanes with potassium sulfide. tandfonline.com This foundational work on the synthesis of C-S bonds paved the way for the creation of more complex organosulfur molecules.

The synthesis of aromatic thioethers, such as those derived from benzoic acid, followed these early discoveries. Methods for forming thioether linkages typically involve the reaction of a thiol (or thiolate) with an alkyl halide or the reaction of an activated benzoic acid derivative, like an acid chloride, with a thiol. britannica.comquora.com The synthesis of thioesters from benzoic acid derivatives and thiols has been a subject of study for many decades, representing an important class of reactions for creating sulfur-containing aromatic compounds. beilstein-journals.orgholycross.eduwikipedia.org The development of methods for the regioselective introduction of sulfur-containing substituents onto aromatic rings, such as directed ortho-lithiation followed by reaction with a sulfur electrophile, has further expanded the ability to synthesize specifically substituted thioether benzoic acids. researchgate.net These synthetic advancements have been crucial for accessing complex molecules like this compound and exploring the properties of this class of compounds.

Significance of the Carboxymethylthio and Nitro Substituents in Chemical Research

The academic interest in this compound stems from the distinct properties of its two key substituents: the nitro group and the carboxymethylthio group.

The Nitro Group (-NO₂): The nitro group is a powerful electron-withdrawing group, which significantly influences the electronic properties of the aromatic ring. This electronic effect makes the carboxylic acid group more acidic and modifies the reactivity of the benzene ring towards electrophilic and nucleophilic substitution. In the context of chemical research, particularly medicinal chemistry, the nitro group is recognized for its ability to modulate the biological activity of molecules. researchgate.net It is a common functional group in various therapeutic agents, where it can influence pharmacokinetics and pharmacodynamics. researchgate.net Although sometimes associated with toxicity, its unique properties are often exploited in the design of anticancer, antitubercular, and antiparasitic agents. researchgate.net

The Carboxymethylthio Group (-S-CH₂-COOH): This functional group is essentially a thioether linked to an acetic acid moiety. It contributes several important features to the molecule:

Thioether Linkage: The sulfur atom in the thioether is a soft nucleophile, making it a reactive handle for further synthetic transformations. britannica.com Thioethers are key structural motifs in a wide range of organic molecules and materials. wikipedia.org

Flexibility: The methylene (B1212753) (-CH₂) spacer provides conformational flexibility, which can be important for molecular recognition and binding to biological targets.

Carboxylic Acid Functionality: The terminal carboxylic acid group provides a second site of acidity and a handle for forming amide or ester linkages. This functionality increases the polarity and water solubility of the molecule and provides a key interaction point for forming hydrogen bonds.

The combination of a nucleophilic sulfur atom and two carboxylic acid groups makes this type of molecule a versatile building block in the synthesis of more complex chemical structures, including heterocyclic systems and potential enzyme inhibitors.

Overview of Current Academic Research Trajectories for Related Chemical Scaffolds

Current research on chemical scaffolds related to this compound is diverse, with significant efforts in medicinal chemistry and materials science. Benzoic acid derivatives, in general, continue to be a major focus of drug discovery.

Recent studies have explored 2,5-substituted benzoic acid scaffolds as inhibitors of anti-apoptotic proteins like Mcl-1 and Bfl-1, which are important targets in cancer therapy. nih.gov In these studies, the substituents at the 2- and 5-positions are systematically varied to optimize binding affinity and selectivity. For instance, research has shown that a phenethylthio moiety at the 5-position can significantly contribute to binding potency by interacting with hydrophobic pockets in the target protein. nih.gov

Furthermore, nitrobenzoic acid derivatives are being investigated as building blocks for the synthesis of various heterocyclic compounds with potential biological activities, such as 1,5-benzodiazepines. researchgate.net The synthetic utility of these scaffolds is also demonstrated in the preparation of azole-based antimicrobial agents. apjhs.com Research into novel synthetic methods, such as copper-catalyzed C-H thiolation and sulfonylation of benzoic acid derivatives, is expanding the toolbox for creating structurally diverse molecules based on this core structure. researchgate.net These research trajectories highlight the ongoing academic interest in exploring the chemical space around substituted benzoic acids for applications ranging from targeted therapeutics to novel materials.

Physicochemical Properties of this compound

Physicochemical Data
PropertyValueReference
Molecular FormulaC₉H₇NO₆S pschemicals.com
Molar Mass257.22 g/mol
CAS Number26759-50-2 pschemicals.com
IUPAC Name2-(Carboxymethylsulfanyl)-5-nitrobenzoic acid pschemicals.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(carboxymethylsulfanyl)-5-nitrobenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H7NO6S/c11-8(12)4-17-7-2-1-5(10(15)16)3-6(7)9(13)14/h1-3H,4H2,(H,11,12)(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHUNNGBOLPPURJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])C(=O)O)SCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20181269
Record name 2-((Carboxymethyl)thio)-5-nitrobenzoic acid
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Molecular Weight

257.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26759-50-2
Record name 2-[(Carboxymethyl)thio]-5-nitrobenzoic acid
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Record name 2-((Carboxymethyl)thio)-5-nitrobenzoic acid
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Record name 2-((Carboxymethyl)thio)-5-nitrobenzoic acid
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Record name 2-[(carboxymethyl)thio]-5-nitrobenzoic acid
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Synthetic Methodologies and Precursor Chemistry of 2 Carboxymethyl Thio 5 Nitrobenzoic Acid

Established Synthetic Routes to 2-[(carboxymethyl)thio]-5-nitrobenzoic acid

The primary and most established synthetic route to this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This method is favored due to the high reactivity of the starting materials and the reliability of the reaction mechanism.

Exploration of Reaction Pathways

The core of the synthesis involves the reaction between two key precursors: 2-chloro-5-nitrobenzoic acid and thioglycolic acid. The reaction pathway is a classic SNAr mechanism, which is facilitated by the specific arrangement of functional groups on the aromatic ring.

The mechanism proceeds as follows:

Nucleophilic Attack: The sulfur atom of the thiolate, generated in situ from thioglycolic acid by a base, acts as a potent nucleophile. It attacks the carbon atom bearing the chlorine atom on the 2-chloro-5-nitrobenzoic acid ring. This attack is regioselective due to the electronic properties of the ring.

Formation of a Meisenheimer Complex: The addition of the nucleophile leads to the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. libretexts.org The stability of this complex is crucial for the reaction to proceed. The electron-withdrawing nitro group at the para-position to the site of substitution plays a pivotal role in delocalizing the negative charge, thereby stabilizing this intermediate. libretexts.orglibretexts.org

Elimination of the Leaving Group: The aromaticity of the ring is restored by the elimination of the chloride ion, which is a good leaving group. This step results in the formation of the final product, this compound.

This addition-elimination sequence is the generally accepted pathway for SNAr reactions involving highly activated aryl halides. libretexts.orglibretexts.org For the reaction to occur, the presence of a strong electron-withdrawing group, such as the nitro group, positioned ortho or para to the leaving group is a critical requirement. libretexts.org

Optimization of Reaction Conditions and Yields

While specific optimization studies for the synthesis of this compound are not extensively detailed in publicly available literature, the optimization of this SNAr reaction would focus on several key parameters based on established chemical principles. The goal is to maximize the yield and purity of the product while minimizing reaction time and side-product formation.

Key parameters for optimization include:

Base: A base is required to deprotonate the thiol of thioglycolic acid, forming the more nucleophilic thiolate anion. Common choices include inorganic bases like potassium carbonate (K₂CO₃) or sodium hydroxide (B78521) (NaOH). The stoichiometry and strength of the base are critical; an excess may lead to hydrolysis of the ester or other side reactions, while an insufficient amount will result in low conversion.

Solvent: Polar aprotic solvents are typically employed as they can solvate the cationic counter-ion of the base while not interfering with the nucleophile. Dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and N,N-Dimethylacetamide (DMAc) are common choices that facilitate SNAr reactions. nih.gov

Temperature: The reaction temperature influences the reaction rate. While some highly activated aryl halides can react at room temperature, moderate heating (e.g., 60-100 °C) is often necessary to achieve a reasonable reaction rate without promoting decomposition or side reactions. nih.gov

Concentration: The concentration of reactants can affect the reaction kinetics. Higher concentrations may increase the rate but can also lead to solubility issues or increased side-product formation.

The following interactive table outlines the variables and their potential impact on the synthesis.

ParameterVariableRationale and Expected Impact
Base Type (e.g., K₂CO₃, NaOH, Et₃N)The strength and solubility of the base affect the rate of thiolate formation. K₂CO₃ is a common, effective choice for this type of reaction. nih.gov
Stoichiometry (Equivalents)At least two equivalents are theoretically needed to deprotonate both the thiol and carboxylic acid groups of thioglycolic acid. Optimization would determine the ideal excess to drive the reaction.
Solvent Type (e.g., DMF, DMSO, DMAc)The polarity and boiling point of the solvent are key. DMAc is often effective for SNAr reactions with thiols. nih.gov
Temperature Degrees Celsius (°C)Higher temperatures increase the reaction rate but may also increase the formation of impurities. An optimal temperature balances rate and selectivity.
Reaction Time Hours (h)Monitored by techniques like TLC or HPLC to determine the point of maximum product formation before significant degradation or side reactions occur.

Synthesis of Key Intermediates for this compound Production

The commercial viability and laboratory-scale feasibility of synthesizing the target compound are highly dependent on the efficient production of its key precursors.

Synthesis of 2-chloro-5-nitrobenzoic acid: This intermediate is prepared via the electrophilic nitration of o-chlorobenzoic acid. The reaction involves treating o-chlorobenzoic acid with a nitrating agent, typically a mixture of concentrated nitric acid and concentrated sulfuric acid. prepchem.comgoogle.com The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺).

A representative laboratory procedure is as follows: o-chlorobenzoic acid is dissolved in concentrated sulfuric acid and cooled to a low temperature (typically below 0 °C) to control the exothermic reaction and prevent the formation of undesired isomers. prepchem.com A mixture of nitric acid and sulfuric acid is then added dropwise while maintaining the low temperature. After the addition is complete, the reaction is allowed to proceed for several hours before being quenched by pouring it onto ice. prepchem.com The crude product precipitates and can be collected by filtration and purified by recrystallization. This process can yield a pure product with a yield of approximately 92%. prepchem.com

ReactantMolar Mass ( g/mol )QuantityRole
o-chlorobenzoic acid156.5732.0 gStarting Material
100% Sulfuric Acid98.08160 g + 40 gSolvent & Catalyst
80% Nitric Acid63.0116.0 gNitrating Agent

Table data derived from a representative synthesis. prepchem.com

Synthesis of Thioglycolic Acid: Thioglycolic acid (also known as mercaptoacetic acid) is commercially produced by the reaction of chloroacetic acid with an alkali metal hydrosulfide (B80085), such as sodium hydrosulfide (NaSH), in an aqueous medium. acsgcipr.org The reaction is a straightforward nucleophilic substitution where the hydrosulfide ion displaces the chloride from chloroacetic acid. The resulting sodium thioglycolate is then acidified to yield free thioglycolic acid. acsgcipr.org

Green Chemistry Approaches in the Synthesis of this compound

Modern synthetic chemistry places a strong emphasis on the development of environmentally benign processes. Several green chemistry principles can be applied to the synthesis of this compound.

For the final SNAr step, a significant green improvement is the replacement of traditional dipolar aprotic solvents with water. Research has shown that SNAr reactions can be successfully performed in water with the aid of additives like hydroxypropyl methylcellulose (B11928114) (HPMC). d-nb.info This approach allows the reaction to proceed under mild conditions, often using equimolar amounts of reactants, which reduces waste. The use of water as a solvent is highly desirable as it is non-toxic, non-flammable, and inexpensive. d-nb.info

Other green strategies for thioether synthesis in general, which could be adapted for this specific reaction, include:

Catalyst-based methods: The use of catalysts can enable reactions under milder conditions and with higher atom economy. Metal-free catalytic systems, such as those using 1,1,3,3-tetramethyl-2-(2,4,6-trichlorophenyl)guanidine (TAPC), have been developed for thioether synthesis under solvent-free conditions, representing a significant green advantage. organic-chemistry.org

Solvent Minimization: The ACS Green Chemistry Institute's Pharmaceutical Roundtable advises minimizing the use of dipolar aprotic solvents, some of which are classified as carcinogenic, mutagenic, or reprotoxic (CMR). acsgcipr.org If their use is unavoidable, dilution with more benign solvents is recommended. acsgcipr.org

For the synthesis of the 2-chloro-5-nitrobenzoic acid intermediate, the use of large quantities of concentrated acids presents an environmental challenge. Green approaches could involve exploring solid acid catalysts or milder nitrating agents to reduce corrosive waste streams.

Scalability Considerations for Research-Scale Synthesis of this compound

Transitioning a synthesis from a laboratory benchtop to a larger research scale (e.g., multi-gram to kilogram scale) introduces several challenges and considerations.

For the nitration step to produce 2-chloro-5-nitrobenzoic acid, the primary concern is managing the highly exothermic nature of the reaction. On a larger scale, efficient heat dissipation is critical to prevent runaway reactions and control the formation of isomers. The use of continuous flow reactors can offer a significant advantage here. Flow chemistry allows for superior temperature control due to the high surface-area-to-volume ratio, improving both safety and product selectivity. researchgate.net

For the final SNAr step, key scalability considerations include:

Mixing: Ensuring efficient mixing of the reactants, especially if the reaction involves multiple phases (e.g., a solid base in a liquid solvent), is crucial for consistent results.

Purification: Purification by recrystallization or column chromatography can become cumbersome and solvent-intensive at a larger scale. Developing a robust crystallization procedure that directly yields a high-purity product is essential.

Process Safety: The handling of large quantities of solvents and reagents requires careful safety protocols.

Technology Transfer: The use of green methodologies, such as the HPMC-in-water system, has shown promise for scalability. One study noted that scaling up such a reaction by a factor of 200-500 resulted in no reduction in the isolated yield, indicating a process that is amenable to transfer to process chemistry. d-nb.info Flow reactors are also increasingly used in the pharmaceutical industry to scale up SNAr reactions, providing better control and higher throughput. researchgate.net

By carefully considering these factors, the synthesis of this compound can be effectively and safely scaled up for research and development purposes.

Chemical Reactivity and Derivatization Strategies of 2 Carboxymethyl Thio 5 Nitrobenzoic Acid

Electrophilic and Nucleophilic Substitution Reactions of the Benzoic Acid Ring

The reactivity of the benzoic acid ring in 2-[(carboxymethyl)thio]-5-nitrobenzoic acid towards electrophilic substitution is significantly influenced by the directing effects of its substituents. The ring is substituted with three groups: a nitro group (-NO2) at position 5, a carboxylic acid group (-COOH) at position 1, and a carboxymethylthio group (-SCH2COOH) at position 2.

Directing Effects: The nitro and carboxylic acid groups are both powerful electron-withdrawing groups, which deactivate the aromatic ring towards electrophilic attack and direct incoming electrophiles to the meta position relative to themselves. Conversely, the thioether group is an activating, ortho-, para- director due to the ability of the sulfur atom's lone pairs to donate electron density to the ring.

The outcome of an electrophilic substitution reaction is determined by the competition between these directing effects. The thioether group activates the ring, while the other two deactivate it, making substitution generally less favorable. The positions ortho and para to the thioether are C4 and C6. The C6 position is sterically hindered by the adjacent carboxylic acid group. Therefore, any potential electrophilic attack would most likely be directed to the C4 position. However, the strong deactivating effects of the nitro and carboxyl groups present a significant energy barrier for such reactions, likely requiring forcing conditions.

Nucleophilic aromatic substitution (SNAr) is a more plausible reaction pathway for this molecule. The presence of the strong electron-withdrawing nitro group, particularly para to the thioether linkage, can activate the ring for attack by nucleophiles, potentially leading to the displacement of a suitable leaving group.

Reactions Involving the Carboxylic Acid Functionality of this compound

The molecule possesses two carboxylic acid groups, offering dual sites for derivatization. These acidic groups readily undergo neutralization reactions with bases to form salts. sielc.com More synthetically useful transformations involve converting the hydroxyl moiety of the carboxyl group into a better leaving group to facilitate nucleophilic acyl substitution.

Standard synthetic protocols can be applied to convert the carboxylic acid groups of this compound into esters and amides. Given the presence of two distinct carboxyl groups, reactions can potentially yield mono- or di-substituted products depending on the stoichiometry of the reagents and reaction conditions.

Esterification: This can be achieved through Fischer esterification, involving heating the acid with an alcohol in the presence of a strong acid catalyst.

Amidation: The formation of amides requires the reaction of the carboxylic acid with an amine. This reaction is often facilitated by coupling agents to avoid the need for high temperatures, which can be detrimental to complex molecules. Modern post-synthetic modification strategies on molecules with pre-installed carboxyl groups have demonstrated efficient amidation and esterification under mild conditions with high yields. researchgate.net

Table 1: Common Reagents for Esterification and Amidation

Reaction Type Reagent/Method Description
Esterification Alcohol + Acid Catalyst (e.g., H₂SO₄) Classical Fischer esterification, typically requires heat.
Esterification Alkyl Halide + Base Sₙ2 reaction between a carboxylate anion and a primary alkyl halide. nih.gov
Amidation Amine + Heat Direct thermal condensation, often requires high temperatures.

Direct nucleophilic acyl substitution on a carboxylic acid is challenging because the hydroxyl group (-OH) is a poor leaving group. nih.gov Therefore, enhancing the reactivity of the carboxyl group is a common and necessary strategy.

This is typically achieved in one of two ways:

Conversion to a more reactive derivative: The carboxylic acid can be converted into an acid chloride by treatment with reagents like thionyl chloride (SOCl₂). nih.gov The resulting acid chloride is highly electrophilic and reacts readily with a wide range of nucleophiles, including alcohols and amines, to form esters and amides, respectively.

Use of coupling reagents: Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) are widely used to facilitate amide bond formation. The carboxylic acid adds to the C=N double bond of DCC, forming a highly reactive O-acylisourea intermediate. This intermediate is then readily attacked by an amine to form the amide, with dicyclohexylurea as a byproduct. nih.gov

Transformations of the Thioether Linkage in this compound

The thioether linkage (-S-) is a key site of reactivity, susceptible to both oxidation and cleavage.

Thioethers are easily oxidized to form sulfoxides (R₂SO) and, upon further oxidation, sulfones (R₂SO₂). thieme-connect.de The selective and controlled oxidation of thioethers is a fundamental transformation in organic synthesis.

A variety of oxidizing agents can be employed for this purpose, with the choice of reagent and control of reaction conditions determining the final product. For instance, a study on the oxidation of various thioglycosides found that urea-hydrogen peroxide (UHP) could be used to selectively produce either the sulfoxide (B87167) (using 1.5 equivalents of UHP at 60 °C) or the sulfone (using 2.5 equivalents of UHP at 80 °C).

Research on the closely related compound 5-thio-2-nitrobenzoic acid (TNB) has shown that biologically relevant oxidants like hydrogen peroxide (H₂O₂), peroxynitrite (ONOO⁻), and hypochlorous acid (HOCl) can oxidize the sulfur atom to higher oxidation states, including sulfenic acid, thiosulfinate, and sulfonic acid derivatives. nih.govresearchgate.net This indicates that the thioether in the title compound is likely susceptible to similar oxidative transformations.

Table 2: Selected Oxidizing Agents for Sulfide (B99878) to Sulfoxide/Sulfone Transformation

Oxidizing Agent Typical Conditions Selectivity Reference
Hydrogen Peroxide (H₂O₂) Acetic Acid, room temp. Highly selective for sulfoxides.
Urea-Hydrogen Peroxide (UHP) Acetic Acid, 60-80 °C Stoichiometry-dependent; can be selective for either sulfoxide or sulfone.
Peroxynitrite (ONOO⁻) Aqueous buffer Can lead to sulfonic acid. nih.gov
Ceric Ammonium Nitrate (CAN) / NaBrO₃ Silica (B1680970) gel support, MeCN Selective for sulfoxides. nih.gov

The carbon-sulfur bond of the thioether linkage can be cleaved under various conditions. Metal-mediated methods, involving reagents with mercury(II) or thallium(III), are effective for this purpose. thieme-connect.de

Another approach involves the use of N-halosuccinimides. For example, N-chlorosuccinimide (NCS) and N-bromosuccinimide (NBS) have been used to achieve C(sp³)–S bond cleavage in various thioethers. researchgate.net Mechanistic studies suggest these reactions may proceed through the formation of an intermediate sulfoxide. researchgate.net Specific reagents can be used to target different types of thioether bonds. For example, S-trityl groups are readily cleaved by iodinolysis in a protic solvent like methanol. thieme-connect.de While these methods have not been specifically documented for this compound, they represent viable strategies for the selective cleavage of its thioether bond based on established chemical principles.

Reductive Chemistry of the Nitro Group in this compound

The selective reduction of the aromatic nitro group in this compound to its corresponding amino derivative, 2-amino-5-[(carboxymethyl)thio]benzoic acid, is a pivotal transformation for modifying its electronic and steric properties, thereby influencing its coordination chemistry and potential applications. The presence of a thioether linkage and two carboxylic acid groups necessitates careful selection of reduction methods to ensure high chemoselectivity.

A variety of established methods for the reduction of aromatic nitro compounds can be adapted for this purpose. These methods can be broadly categorized into catalytic hydrogenation and chemical reduction using metals or other reducing agents.

Catalytic Hydrogenation:

Catalytic hydrogenation is a widely employed method for the reduction of nitro groups due to its efficiency and often clean reaction profiles. However, the presence of a sulfur-containing functional group, such as the thioether in the target molecule, can pose a challenge due to the potential for catalyst poisoning. Standard catalysts like palladium on carbon (Pd/C) and Raney nickel are susceptible to deactivation by sulfur compounds.

To overcome this limitation, sulfur-tolerant catalyst systems have been developed. For instance, ruthenium-based catalysts, particularly those doped with heteroatoms like phosphorus, have demonstrated significant resistance to sulfur poisoning and high activity in the hydrogenation of sulfur-containing nitroaromatics. The use of such catalysts under mild conditions of hydrogen pressure and temperature can effectively reduce the nitro group without affecting the thioether or carboxylic acid functionalities.

Another approach involves the use of modified palladium catalysts or running the reaction under conditions that minimize catalyst-sulfur interaction. The choice of solvent and additives can also play a crucial role in achieving the desired selectivity.

Chemical Reduction:

Chemical reduction methods offer a valuable alternative to catalytic hydrogenation, particularly when catalyst poisoning is a significant concern. Several metal-based reducing systems are effective for the chemoselective reduction of aromatic nitro groups in the presence of other functional groups.

Commonly used metal reductants include iron (Fe) in the presence of an acid such as hydrochloric acid (HCl) or acetic acid (AcOH), and zinc (Zn) in acidic or neutral media. These methods are generally tolerant of a wide range of functional groups, including carboxylic acids and thioethers. The reaction mechanism involves the stepwise reduction of the nitro group by the metal, with the acid facilitating the protonation of intermediates.

Tin(II) chloride (SnCl₂) in concentrated hydrochloric acid is another classic and effective reagent for the reduction of aromatic nitro compounds. This method is known for its high chemoselectivity and is often used for substrates with sensitive functional groups. Sodium sulfide (Na₂S) or sodium hydrosulfite (Na₂S₂O₄) can also be employed, especially for the selective reduction of one nitro group in the presence of others, though this is not directly applicable to the mono-nitro compound .

The table below summarizes various potential methods for the reduction of the nitro group in this compound, based on established literature for similar compounds.

MethodReagents and ConditionsKey Features and Considerations
Catalytic HydrogenationH₂, Sulfur-tolerant catalyst (e.g., Ru-P/C), Solvent (e.g., Ethanol, Ethyl acetate), Mild temperature and pressureHigh efficiency; requires specialized catalyst to avoid poisoning by the thioether group.
Metal/Acid ReductionFe/HCl or Fe/AcOH; Zn/HCl or Zn/AcOH; Solvent (e.g., Ethanol, Water), RefluxCost-effective and tolerant to sulfur; reaction work-up involves removal of metal salts.
Tin(II) Chloride ReductionSnCl₂·2H₂O, Concentrated HCl, Ethanol, RefluxHigh chemoselectivity; often used for complex molecules with sensitive functionalities.
Sodium Sulfide/HydrosulfiteNa₂S or Na₂S₂O₄, Aqueous or alcoholic solution, HeatCan be useful for selective reductions, though less common for simple mono-nitro compounds.

Chelation and Coordination Chemistry with Metal Ions for this compound and its Derivatives

The molecular architecture of this compound and its reduced amino derivative makes them versatile ligands for the formation of coordination complexes with a wide range of metal ions. The presence of multiple potential donor atoms—two carboxylate oxygen atoms and the thioether sulfur atom—allows for various coordination modes, leading to the formation of mononuclear or polynuclear metal complexes with diverse structural and electronic properties.

The coordination behavior is significantly influenced by the nature of the substituent at the 5-position of the benzoic acid ring. The nitro group in the parent compound is strongly electron-withdrawing, which reduces the electron density on the aromatic ring and the donor atoms. This can affect the stability and bonding characteristics of the resulting metal complexes. Conversely, the amino group in the reduced derivative is electron-donating, which enhances the electron density and can lead to stronger metal-ligand interactions.

Coordination Modes:

Based on the functionalities present, several coordination modes can be envisaged for these ligands:

Monodentate Coordination: The ligand can coordinate to a metal center through one of the carboxylate oxygen atoms.

Bidentate Chelation: The two carboxylate groups can chelate a single metal ion, forming a stable ring structure. Alternatively, one carboxylate group and the thioether sulfur atom can act as a bidentate chelating unit.

Bridging Coordination: The carboxylate groups can bridge two or more metal centers, leading to the formation of polynuclear complexes or coordination polymers. The thioether sulfur can also act as a bridging ligand, though this is less common than carboxylate bridging.

The specific coordination mode adopted will depend on several factors, including the nature of the metal ion (hard vs. soft acid-base principles), the reaction conditions (pH, solvent, temperature), and the steric requirements of the ligand and other co-ligands present in the coordination sphere.

Interaction with Metal Ions:

The hard carboxylate oxygen donors are expected to coordinate preferentially with hard metal ions such as Fe(III), Cr(III), and Co(II), as well as lanthanides. The softer thioether sulfur donor, on the other hand, will have a greater affinity for softer metal ions like Ag(I), Hg(II), and Pd(II). This differential affinity can be exploited to design complexes with specific metal ions or to create heterometallic systems.

The reduced ligand, 2-amino-5-[(carboxymethyl)thio]benzoic acid, introduces an additional potential donor site in the form of the amino group. This can lead to more complex coordination behavior, including the possibility of tridentate chelation involving the amino nitrogen, a carboxylate oxygen, and the thioether sulfur.

The table below outlines the potential coordination behavior of this compound and its amino derivative with various metal ions.

LigandMetal Ion TypePotential Donor AtomsExpected Coordination ModesPotential Complex Structures
This compoundHard Metals (e.g., Fe³⁺, Cr³⁺, Co²⁺)Carboxylate OxygensMonodentate, Bidentate (O,O'), BridgingMononuclear chelates, Polynuclear bridged complexes
Soft Metals (e.g., Ag⁺, Pd²⁺, Hg²⁺)Thioether Sulfur, Carboxylate OxygensMonodentate (S), Bidentate (S,O), BridgingComplexes with mixed S,O-coordination, potential for sulfur-bridged dimers
2-amino-5-[(carboxymethyl)thio]benzoic acidHard Metals (e.g., Fe³⁺, Cr³⁺, Co²⁺)Carboxylate Oxygens, Amino NitrogenBidentate (O,O' or N,O), Tridentate (N,O,S), BridgingStable chelates, potentially higher coordination numbers
Soft Metals (e.g., Ag⁺, Pd²⁺, Hg²⁺)Thioether Sulfur, Amino Nitrogen, Carboxylate OxygensBidentate (S,N or S,O), Tridentate (N,S,O), BridgingStronger coordination due to the soft-soft interaction between the metal and sulfur/nitrogen donors

The synthesis of metal complexes with these ligands would typically involve the reaction of a suitable metal salt with the ligand in an appropriate solvent. The resulting complexes can be characterized by various techniques, including single-crystal X-ray diffraction to determine their solid-state structure, as well as spectroscopic methods (IR, UV-Vis) and magnetic susceptibility measurements to probe their electronic and magnetic properties.

Advanced Spectroscopic and Structural Elucidation of 2 Carboxymethyl Thio 5 Nitrobenzoic Acid and Its Complexes

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Conformational Analysis

High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of "2-[(carboxymethyl)thio]-5-nitrobenzoic acid" in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, confirming the connectivity and substitution pattern of the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of "this compound" is expected to show distinct signals for the aromatic protons and the methylene (B1212753) protons of the carboxymethylthio group. The chemical shifts and coupling patterns of the aromatic protons are particularly informative for confirming the 1,2,4-trisubstitution pattern on the benzene (B151609) ring. The presence of the electron-withdrawing nitro and carboxylic acid groups, along with the electron-donating thioether linkage, influences the electronic environment and thus the chemical shifts of the aromatic protons.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides complementary information, showing distinct resonances for each unique carbon atom in the molecule. The chemical shifts of the carbonyl carbons in the two carboxylic acid groups, the aromatic carbons, and the methylene carbon can be definitively assigned. For related substituted benzoic acids, the chemical shifts of the aromatic carbons are well-documented and provide a reliable basis for comparison. docbrown.info For instance, the carbon atom attached to the carboxyl group (C1) and the carbon bearing the nitro group (C5) are expected to be significantly deshielded.

Conformational analysis of "this compound" can be investigated using advanced NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY). These experiments can reveal through-space interactions between protons, providing insights into the preferred orientation of the carboxymethylthio side chain relative to the aromatic ring. Dynamic NMR experiments at varying temperatures can also provide information on the rotational barriers around the C-S and S-C bonds. mdpi.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted data based on analogous structures and general NMR principles. Actual experimental values may vary.

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Aromatic CH 7.5 - 8.5 120 - 150
Methylene (-S-CH₂-) 3.8 - 4.2 35 - 45
Carboxyl (-COOH) 10 - 13 (broad) 165 - 175

X-ray Crystallography of this compound and its Co-crystals or Metal Complexes

It is anticipated that the crystal structure would be significantly influenced by hydrogen bonding interactions involving the two carboxylic acid groups. These groups can form strong intermolecular hydrogen bonds, often leading to the formation of dimeric structures or extended hydrogen-bonded networks. nih.gov The nitro group can also participate in weaker intermolecular interactions.

The formation of co-crystals of "this compound" with other molecules, or its coordination to metal ions to form metal complexes, would likely lead to diverse and intricate supramolecular architectures. In such structures, the carboxylic acid groups can act as hydrogen bond donors and acceptors, while the thioether sulfur and the nitro group's oxygen atoms could potentially act as coordination sites for metal ions. The study of a cocrystal of a related compound, 2-(dimethylammonio)-5-nitrobenzoate – 2-(dimethylamino)-5-nitrobenzoic acid, reveals how hydrogen bonds can stabilize the crystal configuration. researchgate.net

Table 2: Expected Crystallographic Parameters for a Hypothetical Crystal of this compound This is a hypothetical representation based on common parameters for organic molecules.

Parameter Expected Value
Crystal System Monoclinic or Orthorhombic
Space Group P2₁/c or Pbca (common for centrosymmetric molecules)
Z (molecules per unit cell) 2 or 4
Hydrogen Bonding Motifs R²₂(8) carboxylic acid dimers

Advanced Mass Spectrometry Techniques for Molecular Ion and Fragmentation Studies

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of "this compound". The molecular formula is C₉H₇NO₆S, corresponding to a molecular weight of approximately 257.22 g/mol . sielc.comchemicalbook.com High-resolution mass spectrometry (HRMS) can confirm this with high accuracy.

Electrospray ionization (ESI) is a suitable soft ionization technique for this compound, which would likely produce a prominent [M-H]⁻ ion in negative ion mode due to the acidic nature of the carboxylic acid groups. In positive ion mode, an [M+H]⁺ ion may be observed.

Tandem mass spectrometry (MS/MS) experiments, involving collision-induced dissociation (CAD), can be used to study the fragmentation pathways of the molecular ion. The fragmentation pattern provides valuable structural information. For "this compound," characteristic fragmentation pathways are expected to include:

Loss of a hydroxyl radical (•OH) from the carboxylic acid group.

Loss of a carboxyl group (•COOH) or carbon dioxide (CO₂).

Cleavage of the C-S bond, leading to fragments corresponding to the nitrobenzoic acid and thioglycolic acid moieties.

Loss of the nitro group (NO₂) or nitric oxide (NO).

The fragmentation of benzoic acid itself is well-understood, typically showing a strong peak for the [M-OH]⁺ ion and the subsequent loss of CO to form the phenyl cation. docbrown.info The presence of the nitro and carboxymethylthio substituents will introduce additional and competing fragmentation channels.

Table 3: Predicted Key Mass Spectrometry Fragments for this compound Based on the molecular structure and known fragmentation patterns of related compounds.

m/z (negative ion mode) Proposed Fragment Notes
256 [M-H]⁻ Deprotonated molecular ion
212 [M-H-CO₂]⁻ Loss of carbon dioxide
198 [M-H-CH₂COOH]⁻ Cleavage of the S-CH₂ bond

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Characterization and Hydrogen Bonding Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides detailed information about the functional groups present in "this compound" and the nature of intermolecular interactions, particularly hydrogen bonding.

FT-IR Spectroscopy: The FT-IR spectrum is expected to be dominated by strong absorptions corresponding to the carboxylic acid and nitro groups.

O-H Stretching: A very broad absorption band is expected in the region of 2500-3500 cm⁻¹, which is characteristic of the O-H stretching vibration in hydrogen-bonded carboxylic acid dimers. spectroscopyonline.com

C=O Stretching: A strong, sharp absorption band between 1680 and 1710 cm⁻¹ is characteristic of the C=O stretching vibration of the carboxylic acid group. spectroscopyonline.com The position of this band is sensitive to conjugation with the aromatic ring and hydrogen bonding. nih.gov

C-O Stretching and O-H Bending: Bands in the 1200-1400 cm⁻¹ region can be attributed to coupled C-O stretching and O-H in-plane bending vibrations.

NO₂ Stretching: Two strong absorption bands are expected for the asymmetric and symmetric stretching vibrations of the nitro group, typically found around 1520-1560 cm⁻¹ and 1340-1380 cm⁻¹, respectively.

C-S Stretching: The C-S stretching vibration is expected to give a weaker absorption in the fingerprint region, typically between 600 and 800 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. The aromatic ring vibrations are often strong in the Raman spectrum. The S-H stretching vibration, if a thiol were present, would be a strong and characteristic Raman band around 2550 cm⁻¹, but in this thioether, the C-S vibrations are more relevant. researchgate.net The symmetric stretching vibration of the nitro group is also typically a strong Raman band.

The analysis of the vibrational spectra, particularly the shifts in the O-H and C=O stretching frequencies, can provide quantitative information about the strength of hydrogen bonding in the solid state or in solution. nih.gov

Table 4: Characteristic Vibrational Frequencies for this compound Expected ranges based on typical values for the functional groups present.

Vibrational Mode Expected Wavenumber (cm⁻¹) Expected Intensity
O-H stretch (H-bonded) 2500 - 3500 Broad, Strong (IR)
C=O stretch 1680 - 1710 Strong (IR), Medium (Raman)
NO₂ asymmetric stretch 1520 - 1560 Strong (IR)
NO₂ symmetric stretch 1340 - 1380 Strong (IR), Strong (Raman)
C-O stretch / O-H bend 1200 - 1400 Medium (IR)

Electronic Absorption and Emission Spectroscopy of this compound and its Derivatives

Electronic spectroscopy, primarily UV-Visible absorption spectroscopy, provides information about the electronic transitions within the molecule. The UV-Vis spectrum of "this compound" is expected to be dominated by absorptions arising from the substituted benzene ring.

The presence of the nitro group, a strong chromophore, and the carboxylic acid and thioether groups, which act as auxochromes, will significantly influence the absorption spectrum. The spectrum is expected to show intense π → π* transitions at shorter wavelengths (below 300 nm) and a weaker n → π* transition associated with the nitro group at a longer wavelength. The exact positions and intensities of the absorption maxima will be sensitive to the solvent polarity. For example, the UV-Vis spectrum of 2-nitrobenzoic acid shows absorption maxima that can be used as a reference. nist.gov The absorption spectrum of the related 2-nitro-5-thiobenzoic acid is also relevant. nih.gov

Derivatization of the carboxylic acid groups, for example, by esterification or amidation, would be expected to cause slight shifts in the absorption maxima (solvatochromic shifts). academie-sciences.fr

Fluorescence (emission) spectroscopy is not expected to be a prominent feature of this compound. Nitroaromatic compounds are often non-fluorescent or weakly fluorescent due to efficient intersystem crossing from the excited singlet state to the triplet state, which then deactivates non-radiatively.

Table 5: Expected Electronic Absorption Data for this compound Predicted values based on the spectra of related nitrobenzoic acids.

Transition Expected λ_max (nm) Solvent Effects
π → π* ~220 - 280 Minor shifts with polarity
n → π* (NO₂) ~300 - 350 More sensitive to solvent polarity

Computational and Theoretical Chemistry Studies of 2 Carboxymethyl Thio 5 Nitrobenzoic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Currently, there is a notable absence of publicly available research detailing quantum chemical calculations specifically for 2-[(carboxymethyl)thio]-5-nitrobenzoic acid. Such studies would typically employ methods like Density Functional Theory (DFT) to elucidate the molecule's electronic structure, including the distribution of electron density, the energies of its frontier molecular orbitals (HOMO and LUMO), and its electrostatic potential. These calculations are fundamental to predicting the compound's reactivity, stability, and potential sites for electrophilic and nucleophilic attack.

For analogous benzoic acid derivatives, DFT calculations have been instrumental in understanding their chemical behavior. For instance, studies on related nitrobenzoic acids have utilized quantum chemical parameters to rationalize their acidic properties and reactivity in various chemical reactions. Without specific studies on this compound, a detailed analysis of its electronic characteristics remains speculative.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions (with focus on in vitro models)

Detailed molecular docking and dynamics simulation studies specifically investigating the interaction of this compound with biological targets in in vitro models are not readily found in the existing scientific literature. This type of computational analysis is crucial for predicting the binding affinity and mode of interaction between a small molecule and a protein target, thereby providing insights into its potential biological activity.

In broader contexts, molecular docking has been applied to various benzoic acid derivatives to explore their potential as inhibitors of specific enzymes or as ligands for various receptors. These simulations help in identifying key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. The absence of such data for this compound limits the understanding of its potential biomolecular interactions.

Spectroscopic Property Simulations and Correlations with Experimental Data

Computational simulations of spectroscopic properties, such as infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra, for this compound have not been reported in available scientific research. Theoretical calculations of these properties are invaluable for interpreting experimental spectra, allowing for the precise assignment of vibrational modes and chemical shifts to specific atoms and functional groups within the molecule.

For similar organic compounds, computational spectroscopy has proven to be a powerful tool for structural elucidation and for understanding the effects of substituents on the molecular structure and bonding. The correlation between simulated and experimental spectra can provide a high degree of confidence in the structural assignment. The lack of such comparative studies for this compound means that a detailed, computationally-supported spectroscopic analysis is not currently possible.

Structure-Activity Relationship (SAR) Studies via Computational Approaches for Derivatives

Comprehensive computational Structure-Activity Relationship (SAR) studies focusing on derivatives of this compound are not documented in the scientific literature. Computational SAR studies are essential for rational drug design, enabling the prediction of the biological activity of novel compounds based on their molecular structure. These studies often involve the generation of quantitative structure-activity relationship (QSAR) models, which correlate molecular descriptors with observed biological activities.

While SAR studies have been conducted on broader classes of benzoic acid derivatives, sometimes employing computational methods to rationalize observed trends in activity, specific computational SAR investigations for derivatives of this compound are absent. Such research would be valuable in identifying the key structural features responsible for any potential biological effects and in guiding the synthesis of more potent and selective analogs.

Future Research Directions and Emerging Paradigms for 2 Carboxymethyl Thio 5 Nitrobenzoic Acid

Development of Novel Synthetic Pathways with Enhanced Efficiency and Sustainability

The classical synthesis of 2-[(carboxymethyl)thio]-5-nitrobenzoic acid involves the nucleophilic aromatic substitution of 2-chloro-5-nitrobenzoic acid with mercaptoacetic acid. While effective, future research must pivot towards methodologies that align with the principles of green chemistry, focusing on atom economy, reduced waste, and milder reaction conditions.

Emerging synthetic strategies offer promising alternatives. Transition-metal-catalyzed C–H activation, for instance, could enable the direct thiolation of a 5-nitrobenzoic acid precursor, bypassing the need for a pre-functionalized starting material like a halogenated acid. nih.gov This approach would shorten the synthetic route and minimize waste. nih.gov Furthermore, the development of metal-free coupling reactions, perhaps using solid acid catalysts or photochemical methods, represents a highly sustainable frontier. sigmaaldrich.comacs.orguc.pt Such methods avoid the use of potentially toxic and expensive heavy metals. sigmaaldrich.com

The implementation of continuous flow chemistry presents another paradigm for revolutionizing the synthesis. google.comnih.govresearchgate.netresearchgate.net Flow reactors offer superior control over reaction parameters, enhanced safety for handling reactive intermediates, and the potential for scalable, on-demand production. google.comnih.gov Biocatalytic approaches, employing enzymes to form the C-S bond, could offer unparalleled chemo- and regioselectivity under environmentally benign aqueous conditions, though research into enzymes capable of catalyzing this specific transformation is still nascent. acs.orgnih.gov

Future Synthetic StrategyCore PrinciplePotential AdvantagesKey Research Challenge
C-H ThiolationDirect C-S bond formation on the aromatic ring, catalyzed by metals like copper or palladium. nih.govHigher atom economy, fewer synthetic steps.Achieving high regioselectivity and catalyst efficiency.
Photochemical OrganocatalysisUsing light and an organic catalyst to mediate the C-S bond formation from inexpensive starting materials. acs.orguc.ptMetal-free, mild conditions, use of renewable energy.Identifying suitable catalysts and optimizing quantum yield.
Continuous Flow SynthesisPerforming the reaction in a microreactor system for precise control. nih.govresearchgate.netImproved safety, scalability, and product consistency.Reactor design and optimization for biphasic reaction mixtures.
BiocatalysisEmploying enzymes (e.g., thiol transferases) to catalyze the reaction. acs.orgHigh selectivity, green solvent (water), mild conditions.Discovering or engineering an enzyme with the required specificity.

Design of Advanced Analytical Probes and Sensing Materials

The molecular architecture of this compound is replete with features conducive to the development of analytical tools. The thioether moiety is known to be an effective binding site for soft heavy metal ions. rsc.org This suggests a promising future for the compound as a core component of chemosensors, particularly for environmentally and biologically significant ions like mercury(II), cadmium(II), and lead(II). researchgate.netnih.gov

Future work could involve incorporating this molecule into fluorescent probe designs. While the parent compound is not intrinsically fluorescent, it can be chemically modified to include a fluorophore. The binding of a target metal ion to the thioether sulfur could then induce a change in the fluorescent signal through mechanisms such as photoinduced electron transfer (PET) or chelation-enhanced fluorescence (CHEF). mdpi.com

Furthermore, the two carboxylic acid groups provide ideal anchor points for immobilization onto solid supports. This opens the door to creating heterogeneous sensing materials, such as functionalized nanoparticles or modified electrode surfaces for electrochemical detection. nih.govresearchgate.netnih.gov A research paradigm could involve grafting the molecule onto graphene or carbon nanotubes, where the nitro group could serve as an electrochemical reporter for binding events occurring at the thioether site. researchgate.net

Potential Analytical ApplicationTarget Analyte ClassSensing MechanismKey Functional Groups
Fluorescent ChemosensorHeavy Metal Ions (e.g., Hg²⁺, Pb²⁺) researchgate.netChelation-induced fluorescence quenching or enhancement.Thioether (binding), Carboxylic Acids (solubility/conjugation).
Electrochemical SensorMetal Ions, BiomoleculesBinding-induced change in redox signal.Carboxylic Acids (surface anchoring), Nitro group (redox label). researchgate.net
Solid-Phase Extraction MaterialHeavy MetalsCovalent attachment to silica (B1680970) or polymer beads for selective metal capture.Carboxylic Acids (immobilization), Thioether (chelation).
Biosensor PlatformProteins, Amino Acids nih.govImmobilization of biorecognition elements (e.g., antibodies, enzymes). nih.govCarboxylic Acids (bioconjugation via amide coupling).

Elucidation of Broader Biochemical Roles and Untapped Mechanistic Insights

While no specific biological activity has been reported for this compound, its structural motifs suggest several hypotheses for future biochemical investigation. Thiocarboxylic acids and their derivatives are known to interact with various enzymes. ku.edursc.org Research has shown that certain thiocarboxylic acid esters can act as selective inhibitors of enzymes like cyclooxygenase-2 (COX-2), with the thioester moiety playing a crucial role in binding to the enzyme's active site. ku.edursc.org This raises the possibility that this compound could act as a pro-drug or a direct inhibitor for certain classes of enzymes, particularly hydrolases or transferases. researchgate.net

The compound's structure is also reminiscent of molecules that could interfere with metabolic pathways. The nitroaromatic group is a well-known pharmacophore that can be metabolically reduced in hypoxic environments, a characteristic of solid tumors. This suggests a potential, albeit speculative, role as a hypoxia-activated therapeutic agent.

Future research should focus on screening the compound against various enzyme families, such as proteases, kinases, and metabolic enzymes. Mechanistic studies could employ techniques like X-ray crystallography to understand how the molecule interacts with protein active sites. Furthermore, investigating its metabolism in cellular models could reveal whether it is processed into more active species, providing a foundation for its potential development in medicinal chemistry.

Integration of this compound into Advanced Material Science Research

The field of material science offers fertile ground for exploring the applications of this multifunctional molecule. The presence of two carboxylic acid groups makes this compound an excellent candidate for a linker or modulator in the synthesis of Metal-Organic Frameworks (MOFs). researchgate.netacs.orgbrieflands.comrsc.orgnovanet.ca The geometry and functionalization of the linker dictate the pore size, topology, and chemical properties of the resulting MOF.

The thioether and nitro groups, which would decorate the internal pores of the MOF, could impart unique functionalities. The thioether sites could be used for the selective adsorption and separation of heavy metals or for catalytic applications. researchgate.net The polar nitro groups could enhance the selective adsorption of specific gases, such as carbon dioxide.

Beyond MOFs, the compound could be used as a monomer for the synthesis of functional polymers. Polythioethers are known for their high refractive index and metal-coordinating properties. researchgate.net A polyester (B1180765) or polyamide incorporating this compound could yield a material with tailored optical properties, thermal stability, and an intrinsic ability to chelate metal ions, making it suitable for applications in membrane separations, catalysis, or sensor technology.

Exploration of Supramolecular Assembly and Self-Organizing Systems Incorporating the Compound

Supramolecular chemistry, the study of chemistry "beyond the molecule," provides a powerful paradigm for creating complex, functional systems from molecular components. This compound possesses multiple functional groups capable of directing self-assembly through non-covalent interactions. researchgate.netacs.orgacs.orgnih.gov

The carboxylic acid groups are strong hydrogen bond donors and acceptors, capable of forming well-defined dimers or extended chain motifs that are common in the self-assembly of aromatic carboxylic acids. researchgate.netacs.org The nitroaromatic ring can participate in π-π stacking interactions, further stabilizing assembled structures. acs.org Crucially, the sulfur atom of the thioether can act as a weak hydrogen bond acceptor, adding another layer of control over the final architecture. psu.edunih.govpnas.org

Future research could explore the self-assembly of this molecule on surfaces, such as graphite (B72142) or gold, using techniques like scanning tunneling microscopy (STM) to visualize the formation of two-dimensional networks. psu.edu In solution, it could form gels, liquid crystals, or other organized phases depending on conditions like solvent and pH. By co-crystallizing it with other molecules, it may be possible to create complex, multi-component systems with emergent properties, such as charge-transfer complexes or porous organic frameworks held together solely by non-covalent forces. researchgate.net

Q & A

Q. What are the recommended synthetic routes for preparing 2-[(carboxymethyl)thio]-5-nitrobenzoic acid?

Methodological Answer: The synthesis typically involves sequential functionalization of a benzoic acid scaffold. A plausible route includes:

Nitro Group Introduction : Nitration of a substituted benzoic acid precursor under controlled conditions (e.g., HNO₃/H₂SO₄ at 0–5°C) to avoid over-nitration .

Thioether Formation : Reaction of the nitro-substituted intermediate with carboxymethyl thiol (HSCH₂COOH) via nucleophilic aromatic substitution (SNAr), leveraging the electron-withdrawing nitro group to activate the aromatic ring for substitution. Reaction conditions (e.g., solvent polarity, temperature) must be optimized to minimize side reactions .

Purification : Column chromatography or recrystallization from polar solvents (e.g., ethanol/water mixtures) to isolate the product.

Key Characterization Data:

  • Melting Point : Compare with analogs (e.g., 215–217°C for 2-chloro-5-nitrobenzoic acid ).
  • FTIR : Confirm nitro (1520–1350 cm⁻¹) and carboxylic acid (1700–1680 cm⁻¹) groups .

Q. Which analytical techniques are most effective for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR : Identify aromatic protons (δ 8.0–8.5 ppm for nitro-substituted benzene) and carboxymethyl thiol protons (δ 3.5–4.0 ppm) .
    • ¹³C NMR : Confirm carboxylic acid (δ 170–175 ppm) and nitro group (δ 145–150 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion ([M-H]⁻ at m/z calculated for C₉H₇NO₆S: 281.00) .
  • Elemental Analysis : Validate purity (>98%) by matching experimental and theoretical C/H/N/S percentages .

Advanced Research Questions

Q. How does the nitro group influence the compound’s reactivity in protein labeling applications?

Methodological Answer: The nitro group enhances electrophilicity, enabling thiol-specific conjugation via nucleophilic attack by cysteine residues.

  • Experimental Design :
    • pH Optimization : Conduct reactions in mildly alkaline buffers (pH 7.5–8.5) to deprotonate thiols while avoiding protein denaturation.
    • Kinetic Studies : Use stopped-flow spectroscopy to monitor conjugation rates. Compare with analogs lacking the nitro group (e.g., 2-methyl-5-nitrobenzoic acid ).
    • Stability Assays : Assess conjugate stability under physiological conditions (37°C, pH 7.4) using SDS-PAGE or HPLC .

Data Contradiction Note:
Conflicting reports on conjugation efficiency may arise from variations in protein accessibility (e.g., surface vs. buried cysteines). Use site-directed mutagenesis to standardize thiol availability .

Q. How can researchers resolve discrepancies in reported solubility data for this compound?

Methodological Answer: Discrepancies often stem from solvent polarity, temperature, and measurement techniques.

  • Systematic Approach :
    • Solvent Screening : Test solubility in DMSO, methanol, and aqueous buffers (e.g., PBS) using UV-Vis spectroscopy at λmax (e.g., 320 nm for nitroaromatics) .
    • Temperature Gradients : Measure solubility at 25°C vs. 37°C to assess thermodynamic parameters (ΔH, ΔS) .
    • Dynamic Light Scattering (DLS) : Detect aggregation in aqueous solutions, which may falsely indicate low solubility .

Case Study : Analogous compounds like 2-chloro-5-nitrobenzoic acid show higher solubility in DMSO (50 mg/mL) than water (<1 mg/mL) .

Q. What strategies mitigate instability of the carboxymethyl thioether linkage under oxidative conditions?

Methodological Answer:

  • Additive Screening : Include antioxidants (e.g., ascorbic acid, 1–5 mM) in storage buffers to prevent disulfide formation .
  • Protective Group Chemistry : Temporarily protect the thioether with a photolabile group (e.g., nitroveratryl) during synthesis, followed by UV-triggered deprotection .
  • Stability by Design : Synthesize derivatives with electron-donating substituents (e.g., methoxy) adjacent to the thioether to reduce oxidative susceptibility .

Q. How can this compound be applied in developing electrochemical sensors?

Methodological Answer: The nitro group facilitates redox activity, enabling use in sensor platforms.

  • Electrode Modification : Immobilize the compound on carbon electrodes via carboxylate-Au interactions.
  • Cyclic Voltammetry (CV) : Characterize redox peaks (e.g., nitro reduction at −0.5 V vs. Ag/AgCl) and optimize scan rates for sensitivity .
  • Analyte Detection : Functionalize with biorecognition elements (e.g., antibodies) for selective detection of targets (e.g., heavy metals) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.